4-(2-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID

Description

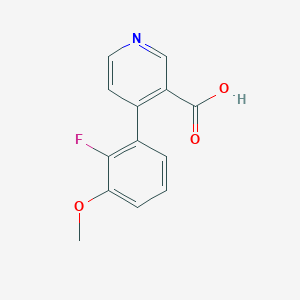

4-(2-Fluoro-3-Methoxyphenyl)Nicotinic Acid is a fluorinated nicotinic acid derivative featuring a substituted phenyl ring at the 4-position of the pyridine backbone. The phenyl group is further modified with a fluorine atom at the 2-position and a methoxy group at the 3-position.

Properties

IUPAC Name |

4-(2-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-11-4-2-3-9(12(11)14)8-5-6-15-7-10(8)13(16)17/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTQKCALORSVJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692561 | |

| Record name | 4-(2-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-22-4 | |

| Record name | 4-(2-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine, and focusing on ecological methods to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-methoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce halogens or other functional groups to the aromatic ring.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)nicotinic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Isomer: 6-(2-Fluoro-3-Methoxyphenyl)Nicotinic Acid

- Structure : The phenyl group is attached to the 6-position of the pyridine ring instead of the 4-position.

- Applications: No direct activity data are available, but the compound is listed as a commercial product (CAS 1111111-73-9) .

5-(3-Fluoro-4-Methylphenyl)-2-Methoxynicotinic Acid (CAS 1261907-11-2)

- Structure : A methyl group replaces the methoxy group on the phenyl ring (3-fluoro-4-methylphenyl), and substitution occurs at the 5-position of pyridine.

- Reduced hydrogen-bonding capacity due to the absence of a methoxy oxygen.

5-(2-Fluorophenyl)-2-Hydroxynicotinic Acid (CAS 1267011-08-4)

- Structure : Features a hydroxyl group at the pyridine’s 2-position and a 2-fluorophenyl group at the 5-position.

- Key Differences :

- The hydroxyl group increases acidity (pKa ~3–4) compared to methoxy-substituted analogs.

- The absence of a 3-methoxy group on the phenyl ring reduces steric bulk and electron-donating effects.

- Applications : Used in pharmaceutical intermediate synthesis .

Herbicidal Pyridinecarboxylic Acid Derivatives (WO 2014/018390)

- Structure: 4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.

- Key Differences: Additional halogenation (Cl, F) and an amino group enhance herbicidal activity. The 2-carboxylic acid group distinguishes it from nicotinic acid derivatives.

- Applications : Explicitly patented for herbicidal compositions, highlighting the importance of fluorine and methoxy groups in agrochemical design .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Herbicidal Activity: Fluorine and methoxy groups are critical in herbicidal pyridinecarboxylic acids, as seen in the patented compound .

- Positional Effects : Substitution at the 4- vs. 6-position on pyridine (as in the isomer from ) may significantly alter bioactivity due to differences in molecular conformation.

- Functional Group Trade-offs : Methoxy groups enhance solubility but reduce lipophilicity compared to methyl groups, impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.